Dibenzoyl thiamine
Overview
Description
Dibenzoyl Thiamine, also known as O,S-dibenzoylthiamine, is an organic compound derived from thiamine (vitamin B1). It is a white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, dimethyl sulfoxide, and acetic acid. This compound is known for its stability and resistance to decomposition by thiamine-decomposing enzymes, making it more suitable for various applications compared to thiamine hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzoyl Thiamine is typically synthesized through the reaction of thiamine with benzoyl chloride. The reaction involves the formation of a thioester bond between the thiamine and benzoyl groups. The general reaction can be represented as follows:
C6H5NHC(S)NHPh+C6H5C(O)Cl→C26H20N4O2S
The reaction is carried out in an organic solvent such as tetrahydrofuran, acetone, acetonitrile, toluene, ethyl acetate, or N,N-dimethylformamide. The mixture is heated to reflux, then cooled for crystallization, followed by suction filtration, washing, and drying to obtain high-purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors for the reaction, followed by purification steps such as crystallization and filtration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dibenzoyl Thiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.
Reduction: It can be reduced to thiamine and benzoic acid.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products:
Oxidation: Thiamine disulfide derivatives.
Reduction: Thiamine and benzoic acid.
Substitution: Various acylated thiamine derivatives
Scientific Research Applications
Dibenzoyl Thiamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other thiamine derivatives.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential neuroprotective effects and its ability to reduce oxidative stress and inflammation in neurodegenerative diseases
Industry: Utilized in food processing due to its stability and resistance to decomposition.
Mechanism of Action
Dibenzoyl Thiamine exerts its effects by being rapidly absorbed into the body and converted to thiamine. It protects cells against oxidative stress by increasing the synthesis of reduced glutathione and NADPH. In inflammatory conditions, it decreases inflammation by suppressing the translocation of NF-κB to the nucleus. This compound is superior to other thiamine derivatives in its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Benfotiamine: Another thiamine derivative known for its high bioavailability and use in treating diabetic complications.
Sulbutiamine: A lipid-soluble thiamine derivative used for its central nervous system effects.
Fursultiamine: A thiamine derivative used to enhance thiamine absorption and retention in the body
Uniqueness: Dibenzoyl Thiamine is unique due to its stability and resistance to enzymatic decomposition, making it more suitable for food processing and other applications where stability is crucial. It also has superior antioxidant and anti-inflammatory properties compared to other thiamine derivatives .
Properties
IUPAC Name |
[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUFRDUYTYIHV-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299-88-7 | |
Record name | Bentiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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